![molecular formula C17H23N3O4 B2660629 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea CAS No. 954588-99-9](/img/structure/B2660629.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are widely known for their versatility in medicinal chemistry due to their ability to engage in hydrogen bonding, providing important pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea can involve several synthetic strategies, starting with the preparation of benzo[d][1,3]dioxole derivatives, followed by the formation of the pyrrolidine ring and the subsequent coupling with urea.
Benzo[d][1,3]dioxole Derivative Formation: : This typically involves the cyclization of catechol with methylene chloride under acidic conditions to yield the benzo[d][1,3]dioxole structure.
Pyrrolidine Ring Formation: : The pyrrolidine ring can be formed via a reaction between the benzo[d][1,3]dioxole derivative and an appropriate amine under reductive amination conditions.
Urea Coupling: : Finally, the key urea structure is introduced by reacting the intermediate product with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods: In industrial settings, these reactions are often optimized for high yield and purity. Continuous flow reactors can be used to maintain consistent reaction conditions, ensuring scalability and efficiency. Solvent selection, temperature control, and reaction time are meticulously adjusted to maximize the output.
化学反应分析
Types of Reactions: 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea undergoes various chemical reactions including:
Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, forming different oxidized derivatives.
Reduction: : Reduction reactions can be employed to modify the benzo[d][1,3]dioxole moiety or the carbonyl group in the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or m-chloroperbenzoic acid can be used under acidic or basic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminium hydride can reduce specific functionalities.
Substitution: : Typical reagents include alkyl halides, acyl chlorides, or nitration reagents under controlled temperatures.
Major Products Formed: The major products are primarily oxidized or substituted derivatives of the original compound, which can exhibit significantly different chemical and biological properties.
科学研究应用
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea has applications in various fields such as:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Biology : Investigated for its potential as a biochemical probe due to its interaction with biological macromolecules. Medicine : Explored for its potential therapeutic properties, particularly in the design of novel drug candidates. Industry : Utilized in the development of new materials with specific properties such as improved stability or reactivity.
作用机制
The compound exerts its effects through interactions at the molecular level, often involving hydrogen bonding and Van der Waals forces. Specific targets can include enzymes and receptors where the compound can inhibit or activate biological pathways.
Molecular Targets and Pathways: 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea targets specific proteins within cells, potentially modifying their activity or expression. Pathways such as signal transduction, cell cycle regulation, and metabolic processes can be affected.
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(tert-butyl)urea
5-Oxopyrrolidine-1-carboxamide
Benzo[d][1,3]dioxole-5-carboxylic acid derivatives
Comparison and Uniqueness: Compared to these similar compounds, this compound stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring and the specific urea derivative allows for a broad range of interactions and applications that may not be as pronounced in the other compounds.
属性
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-tert-butylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-17(2,3)19-16(22)18-8-11-6-15(21)20(9-11)12-4-5-13-14(7-12)24-10-23-13/h4-5,7,11H,6,8-10H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDRWIZMSOUSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
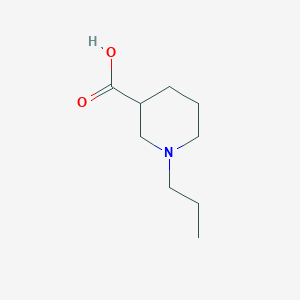
![Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2660550.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2660551.png)
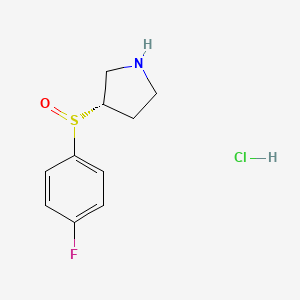
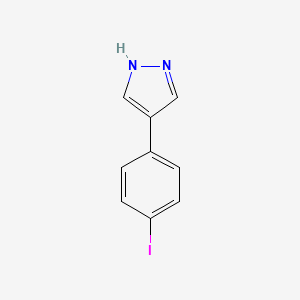
![8-{[(1Z)-2-(2-hydroxyphenyl)-1-azaprop-1-enyl]amino}-3-methyl-7-prop-2-enyl-1, 3,7-trihydropurine-2,6-dione](/img/new.no-structure.jpg)
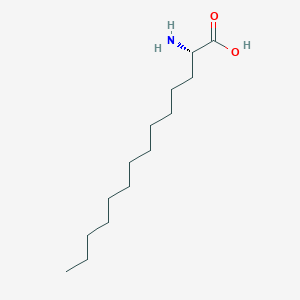

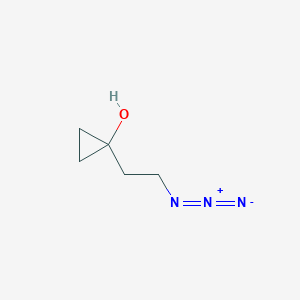
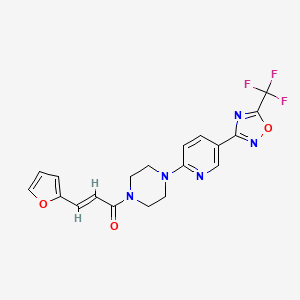
![(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B2660562.png)
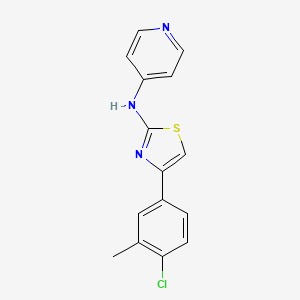
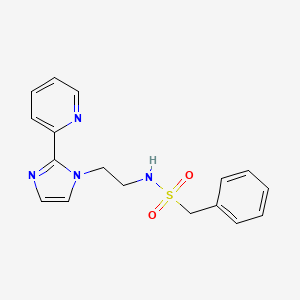
![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2660567.png)
